molecular formula C11H15N3 B8318655 3-Amino-5-ethyl-1-phenyl-2-pyrazoline

3-Amino-5-ethyl-1-phenyl-2-pyrazoline

Cat. No. B8318655
M. Wt: 189.26 g/mol
InChI Key: HFYDEKPCEUTHQK-UHFFFAOYSA-N
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Patent
US04432991

Procedure details

A 0.23 g. amount of sodium metal is dissolved in 75.0 ml. of absolute ethanol, then 10.8 g. of phenylhydrazine is added, followed in 5 minutes by 3.6 g. of α-methylcrotononitrile. The reaction mixture is refluxed for 18 hours, then is evaporated to dryness in vacuo. Water is added to give a gum which solidifies on standing for 16 hours. The solid is collected and dissolved in dichloromethane. The procedure of Example 15 is continued to give 1.6 g. of the desired product as light yellow crystals, m.p. 123°-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C/[C:11](=[CH:14]\[CH3:15])/[C:12]#[N:13].[CH2:16](O)C>>[NH2:13][C:12]1[CH2:11][CH:14]([CH2:15][CH3:16])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(/C#N)=C\C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Water is added
CUSTOM
Type
CUSTOM
Details
to give a gum which
WAIT
Type
WAIT
Details
on standing for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
to give 1.6 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NN(C(C1)CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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